molecular formula C14H13N3O4S B12455329 4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid

4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid

Cat. No.: B12455329
M. Wt: 319.34 g/mol
InChI Key: DIVDBLSWGCKPOP-UHFFFAOYSA-N
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Description

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its versatile applications in various fields of science and industry. The compound’s structure includes a thiazole moiety, which is a five-membered ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties .

Preparation Methods

The synthesis of 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID typically involves a multi-step process. One common method includes the reaction of 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid. This reaction forms the core building blocks, which are then further reacted with 1,1’-carbonyldimidazole as a coupling reagent to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.

Scientific Research Applications

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming non-covalent complexes, leading to altered biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID can be compared with other thiazole derivatives, such as:

    Talipexol: Used as an antiparkinsonian drug.

    Pramipexole: A dopamine agonist with applications in treating Parkinson’s disease.

    Tigemonam: An antibacterial drug.

    Amthamine: Known for its antiasthmatic properties.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4-oxo-4-[4-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid

InChI

InChI=1S/C14H13N3O4S/c18-11(5-6-12(19)20)16-10-3-1-9(2-4-10)13(21)17-14-15-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,18)(H,19,20)(H,15,17,21)

InChI Key

DIVDBLSWGCKPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)CCC(=O)O

Origin of Product

United States

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